(R)-(+)-8-Hydroxy-DPAT hydrobromide (R)-(+)-8-Hydroxy-DPAT hydrobromide (R)-(+)-8-Hydroxy-DPAT hydrobromide is an organic molecular entity.
Brand Name: Vulcanchem
CAS No.: 78095-19-9
VCID: VC0004313
InChI: InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H/t14-;/m1./s1
SMILES: CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br
Molecular Formula: C16H26BrNO
Molecular Weight: 328.29 g/mol

(R)-(+)-8-Hydroxy-DPAT hydrobromide

CAS No.: 78095-19-9

Cat. No.: VC0004313

Molecular Formula: C16H26BrNO

Molecular Weight: 328.29 g/mol

* For research use only. Not for human or veterinary use.

(R)-(+)-8-Hydroxy-DPAT hydrobromide - 78095-19-9

Specification

Description (R)-(+)-8-Hydroxy-DPAT hydrobromide is an organic molecular entity.
CAS No. 78095-19-9
Molecular Formula C16H26BrNO
Molecular Weight 328.29 g/mol
IUPAC Name (7R)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide
Standard InChI InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H/t14-;/m1./s1
Standard InChI Key BATPBOZTBNNDLN-PFEQFJNWSA-N
Isomeric SMILES CCCN(CCC)[C@@H]1CCC2=C(C1)C(=CC=C2)O.Br
SMILES CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br
Canonical SMILES CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator